molecular formula C21H22O12 B12786129 Epicatechin-4'-glucuronide CAS No. 1146696-35-6

Epicatechin-4'-glucuronide

Cat. No.: B12786129
CAS No.: 1146696-35-6
M. Wt: 466.4 g/mol
InChI Key: FXAMKGHSKXKNHR-CVPXIJHMSA-N
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Description

Epicatechin-4’-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant, anti-inflammatory, and cardiovascular benefits. Epicatechin-4’-glucuronide is formed in the body through the process of glucuronidation, where a glucuronic acid molecule is attached to epicatechin, enhancing its solubility and facilitating its excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicatechin-4’-glucuronide can be synthesized enzymatically. One common method involves the use of enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to epicatechin. The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.

Industrial Production Methods

Industrial production of epicatechin-4’-glucuronide may involve biotransformation processes using microbial or plant cell cultures that express the necessary UGT enzymes. These methods can be scaled up to produce significant quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Epicatechin-4’-glucuronide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced back to epicatechin under certain conditions.

    Substitution: The glucuronic acid moiety can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Enzymes like glucuronidases or chemical reagents like acids and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Epicatechin.

    Substitution: Various glucuronide derivatives depending on the substituent introduced.

Scientific Research Applications

Epicatechin-4’-glucuronide has several scientific research applications:

    Chemistry: It is used as a standard for studying glucuronidation processes and enzyme kinetics.

    Biology: It serves as a biomarker for epicatechin intake and metabolism in nutritional studies.

    Medicine: Research focuses on its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Epicatechin-4’-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The glucuronidation process enhances its solubility and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.

    Epicatechin-3’-glucuronide: Another glucuronidated metabolite with similar properties.

    4’-O-methyl-epicatechin: A methylated derivative with distinct biological activities.

Uniqueness

Epicatechin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic fate. This specific modification may also affect its interaction with molecular targets and its overall biological activity.

Properties

CAS No.

1146696-35-6

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H22O12/c22-8-4-10(23)9-6-12(25)18(31-14(9)5-8)7-1-2-13(11(24)3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1

InChI Key

FXAMKGHSKXKNHR-CVPXIJHMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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